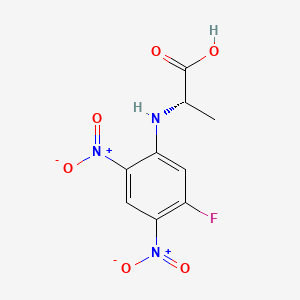

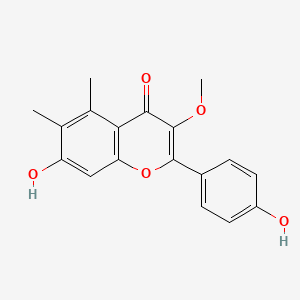

Flucycloxuron, (Z)-

Overview

Description

(Z)-flucycloxuron is a flucycloxuron.

Scientific Research Applications

Insecticidal Activity

- Effect on Tenebrio Molitor : Flucycloxuron, a novel benzoylphenylurea (BPU) derivative, demonstrated insecticidal activity when injected into newly ecdysed pupae of Tenebrio molitor. The compound caused mortality due to defective adult ecdysis and affected cuticle thickness and chitin synthesis without significantly influencing protein synthesis. Comparatively, diflubenzuron was less effective than flucycloxuron and triflumuron in inhibiting chitin biosynthesis (Soltani et al., 1993).

Reproductive Effects

- Impact on Reproduction in Mealworms : Flucycloxuron (FCX) impacted several reproductive aspects in Tenebrio molitor, such as the preoviposition and oviposition period, fecundity, egg viability, and embryonic development. It reduced the number of oocytes, ovary weight, and chorion thickness in eggs. However, it did not significantly affect the fine structure of the chorion (Hami, Taibi, & Soltani-Mazouni, 2004).

Analytical Methodology

- Determination of Residues : An automated liquid chromatographic column-switching system was developed for determining flucycloxuron residues in crops and environmental matrices. This method involved the use of an internal surface reversed-phase column, a phenyl-bonded precolumn, and an analytical reversed-phase C18 column, providing effective clean-up and determination of Z- and E-isomers of flucycloxuron (Zijtveld, Pouwelse, & Groen, 1992).

Toxicity Studies

- Impact on Cellular Models : Flucycloxuron exhibited toxic effects on the cellular model, Paramecium sp., by inhibiting growth and respiratory metabolism at specific concentrations (Rouabhi & Berrebbah, 2006).

- Acaricidal Activity : Contact activities of flucycloxuron on immature stages of mites like Tetranychus urticae and Panonychus ulmi were observed. The levels of activity varied across developmental stages, with significant penetration and irreversible transovarial activity in adult mites (Grosscurt, 1993).

- Chronic Toxicity in Mosquitofish : Chronic toxicity of flucycloxuron was evaluated in Gambusia affinis, indicating its impact on acetylcholinesterase and catalase activities. The fish showed recovery from the toxic effects after being transferred to clean water, suggesting a rapid overcoming of the insecticide-induced stress (Zaidi & Soltani, 2010).

Effect of Temperature

- Influence of Temperature on Activities : The temperature significantly influenced the acaricidal and insecticidal activities of flucycloxuron. The activity varied with temperature changes, affecting larvae of different species differently (Grosscurt & Wixley, 1991).

properties

CAS RN |

94050-53-0 |

|---|---|

Product Name |

Flucycloxuron, (Z)- |

Molecular Formula |

C25H20ClF2N3O3 |

Molecular Weight |

483.9 g/mol |

IUPAC Name |

N-[[4-[[(Z)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide |

InChI |

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23- |

InChI Key |

PCKNFPQPGUWFHO-SXBRIOAWSA-N |

Isomeric SMILES |

C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl |

SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |

melting_point |

143.6 °C |

Other CAS RN |

113036-88-7 94050-53-0 |

Pictograms |

Irritant |

synonyms |

flucycloxuron |

vapor_pressure |

4.05e-10 mmHg |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)

![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)

![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)